Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate primarily targets the central nervous system . It is an endogenous monoamine that has been described as being enzymatically formed in the brain .
Mode of Action
this compound interacts with its targets in the brain and exerts neuroprotective effects . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .
Biochemical Pathways
this compound affects the dopamine metabolism pathway . It has been shown to reverse the decrease in striatal dopamine concentration in rats chronically administered with high doses of neurotoxins .
Pharmacokinetics
It is known to be a p-gp substrate . It is also BBB permeant, indicating that it can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action include neuroprotection and the attenuation of craving in substance abuse . It has been shown to reverse neurotransmitter modifications in streptozotocin-induced diabetic neuropathic mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its synthesis in the brain is influenced by the presence of biogenic amines and α-keto acids
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as monoamine oxidase A and B, which are crucial in the metabolism of neurotransmitters . The compound inhibits the activity of these enzymes, leading to an increase in neurotransmitter levels in the brain. Additionally, it interacts with catechol-O-methyltransferase, shifting dopamine catabolism towards O-methylation . These interactions highlight the compound’s potential in modulating neurotransmitter pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to provide neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors, by interacting with the agonistic conformation of these receptors . Furthermore, it affects gene expression related to neurotransmitter metabolism and oxidative stress response, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to monoamine oxidase A and B enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Additionally, the compound’s interaction with catechol-O-methyltransferase shifts dopamine metabolism towards O-methylation, reducing the formation of free radicals and providing neuroprotective effects . These molecular interactions contribute to the compound’s overall biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and air . Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, reducing oxidative stress and preventing neuronal damage . The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can exhibit toxic effects, including increased oxidative stress and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase A and B, inhibiting their activity and preventing the breakdown of neurotransmitters . It also affects catechol-O-methyltransferase, shifting dopamine metabolism towards O-methylation . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms and is distributed to various tissues, including the brain . It interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of the compound is essential for its interactions with enzymes and other biomolecules, contributing to its overall biochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-4,12H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFKXXXLXRQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662873 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028330-54-2 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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